2,4-Dichlorophenyl ethyl carbonate
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Overview
Description
2,4-Dichlorophenyl ethyl carbonate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenyl ethyl carbonate, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenyl ethyl carbonate can be synthesized through the reaction of 2,4-dichlorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl ethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The ethyl carbonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to produce 2,4-dichlorophenol and ethanol.
Oxidation and Reduction: While less common, the phenyl ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted phenyl ethyl carbonates.
Hydrolysis: 2,4-dichlorophenol and ethanol.
Oxidation: Chlorinated benzoic acids.
Reduction: Chlorinated benzyl alcohols.
Scientific Research Applications
2,4-Dichlorophenyl ethyl carbonate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigating its potential as a building block for drug development.
Material Science: Exploring its properties for the development of new materials.
Biological Studies: Studying its effects on biological systems and potential therapeutic applications
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl ethyl carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with enzymes or proteins, leading to modifications that can alter their function .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl methyl carbonate
- 2,4-Dichlorophenyl propyl carbonate
- 2,4-Dichlorophenyl butyl carbonate
Comparison
Compared to its analogs, 2,4-Dichlorophenyl ethyl carbonate is unique due to its specific ethyl carbonate group, which influences its reactivity and solubility. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2,4-dichlorophenyl) ethyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPDXWVJKNHDOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325238 |
Source
|
Record name | 2,4-dichlorophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-28-4 |
Source
|
Record name | 22876-28-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichlorophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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